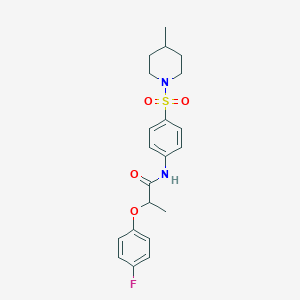
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Environmental and Health Studies
Fluorinated compounds, due to their unique chemical properties, such as thermal and chemical stability, are widely utilized in industrial applications. However, their environmental persistence and potential bioaccumulative characteristics have raised concerns. Studies on poly- and perfluoroalkyl substances (PFASs) have highlighted the need for understanding the environmental fate, toxicology, and biodegradation pathways of these compounds (Xiao, 2017). Such research is crucial for assessing the risks associated with fluorinated compounds and developing strategies for their management and remediation in the environment.
Sulfonamides in Medical Applications
Sulfonamides are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Research into sulfonamides has been extensive, exploring their potential as therapeutic agents. For instance, studies have highlighted the role of sulfonamide derivatives in medicinal chemistry, indicating their usefulness in developing new drugs with antibacterial and antitumor activities (Azevedo-Barbosa et al., 2020). The structural presence of the sulfonamide group in a compound suggests potential applications in drug discovery and pharmaceutical research.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-11-13-24(14-12-15)29(26,27)20-9-5-18(6-10-20)23-21(25)16(2)28-19-7-3-17(22)4-8-19/h3-10,15-16H,11-14H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPZNZIULIMJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384156.png)
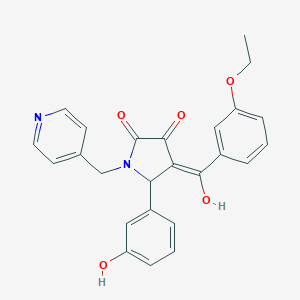
![2-(Naphtho[2,1-b]furan-1-ylacetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B384159.png)
![3-[3-(4-chlorophenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B384163.png)
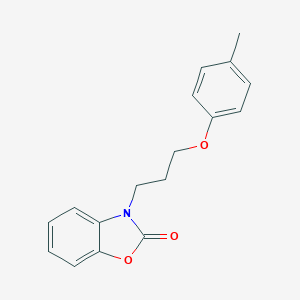
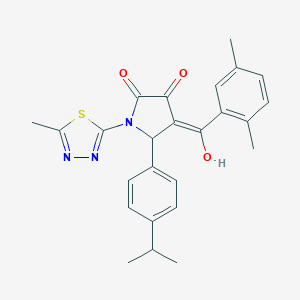

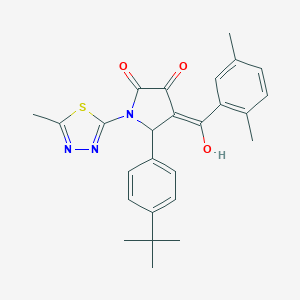
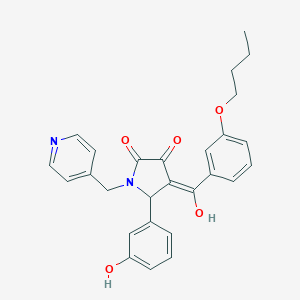
![5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384173.png)
![N-(1-{[(4-acetylanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-1-naphthamide](/img/structure/B384175.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(3,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B384176.png)
![Methyl 4-{[({2,2,2-trichloro-1-[(3,4,5-trimethoxybenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate](/img/structure/B384177.png)
![N-{(4-chlorophenyl)[(2,2-dimethylpropanoyl)amino]methyl}-2,2-dimethylpropanamide](/img/structure/B384179.png)